Bis(iodomethyl)ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(iodomethyl)zinc can be synthesized by reacting diiodomethane with zinc metal in the presence of a copper catalyst. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
CH2I2+Zn→ICH2ZnI
Ultrasonication can be used to increase the rate of formation of the active zinc species .
Industrial Production Methods
Industrial production of this compound involves similar methods but on a larger scale, ensuring strict control over reaction conditions to maintain product purity and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Bis(iodomethyl)zinc primarily undergoes cyclopropanation reactions, where it reacts with alkenes to form cyclopropane derivatives. This reaction is a type of substitution reaction where the zinc carbenoid intermediate is formed.
Common Reagents and Conditions
The common reagents used in reactions with this compound include alkenes and diiodomethane. The reactions are typically carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) to stabilize the reactive intermediates .
Major Products Formed
The major products formed from reactions involving this compound are cyclopropane derivatives. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
Bis(iodomethyl)zinc is widely used in scientific research due to its role in the Simmons–Smith reaction. Its applications include:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those containing cyclopropane rings.
Industry: Applied in the production of agrochemicals and other industrial chemicals that require cyclopropane intermediates.
Mechanism of Action
The mechanism of action of bis(iodomethyl)zinc involves the formation of a zinc carbenoid intermediate. This intermediate reacts with alkenes to form cyclopropane rings. The reaction proceeds through a concerted mechanism where the zinc carbenoid transfers a methylene group to the alkene, forming the cyclopropane product .
Comparison with Similar Compounds
Similar Compounds
Iodomethylzinc iodide: Another zinc carbenoid used in the Simmons–Smith reaction.
Diethylzinc: An organozinc compound used in various organic synthesis reactions.
Uniqueness
Bis(iodomethyl)zinc is unique due to its high reactivity and specificity in forming cyclopropane rings. Its ability to form stable zinc carbenoid intermediates makes it a valuable reagent in organic synthesis, distinguishing it from other organozinc compounds.
Properties
Molecular Formula |
C2H4I2Zn |
---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
zinc;iodomethane |
InChI |
InChI=1S/2CH2I.Zn/c2*1-2;/h2*1H2;/q2*-1;+2 |
InChI Key |
WEKISHNHYNINFX-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]I.[CH2-]I.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.